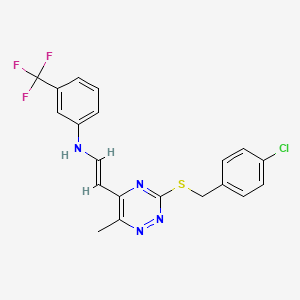

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

Description

This compound features a 1,2,4-triazine core substituted with a 4-chlorobenzylsulfanyl group at position 3, a methyl group at position 6, and a vinyl-linked 3-(trifluoromethyl)aniline moiety. The 1,2,4-triazine scaffold is less common in agrochemicals compared to 1,3,5-triazine derivatives but is increasingly explored for its electronic and steric properties . Structural validation methods, such as those implemented in SHELX software, are critical for confirming its crystallographic parameters .

Properties

IUPAC Name |

N-[(E)-2-[3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-yl]ethenyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF3N4S/c1-13-18(9-10-25-17-4-2-3-15(11-17)20(22,23)24)26-19(28-27-13)29-12-14-5-7-16(21)8-6-14/h2-11,25H,12H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWCVNWPWDLEQX-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)C=CNC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=C(C=C2)Cl)/C=C/NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((4-Chlorobenzyl)sulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and case studies.

- Molecular Formula : C20H18ClFN4OS

- Molecular Weight : 416.90 g/mol

- CAS Number : Not specified in the available literature.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli, S. aureus | 1–8 µg/mL |

| Compound B | MRSA, P. aeruginosa | 0.5–4 µg/mL |

| Compound C | K. pneumoniae | 2–16 µg/mL |

Case Study : A study by highlighted that a triazole derivative with a trifluoromethyl group exhibited a broader bioactive spectrum against bacterial strains compared to traditional antibiotics like norfloxacin.

Anticancer Activity

The presence of specific functional groups in triazole compounds has been linked to anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines.

Table 2: Anticancer Activity of Triazole Derivatives

| Compound Name | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| Compound D | HT29 (Colon cancer) | 5 |

| Compound E | MCF7 (Breast cancer) | 10 |

| Compound F | A549 (Lung cancer) | 15 |

Research Findings : According to studies , the presence of electronegative substituents such as chlorine enhances the antiproliferative activity of related compounds.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through various signaling pathways.

- Interaction with DNA : The structural characteristics may allow for intercalation into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogs with 1,2,4-Triazine Cores

The following compounds share the 1,2,4-triazin-5-yl backbone but differ in substituents:

Key Observations :

- Lipophilicity : The target compound’s 4-chlorobenzyl group increases hydrophobicity compared to allyl or methyl substituents, which may enhance bioavailability .

- Steric Considerations : The bulky 4-chlorobenzyl group in the target compound could hinder binding to certain receptors compared to smaller analogs .

Comparison with 1,3,5-Triazine Derivatives

Triazine-based pesticides, such as triflusulfuron methyl and metsulfuron methyl , share a 1,3,5-triazin-2-yl core but differ in functional groups and applications :

| Compound Name | Core Structure | Key Substituents | Application |

|---|---|---|---|

| Target Compound | 1,2,4-Triazin-5-yl | 4-Chlorobenzylsulfanyl, CF₃-aniline | Research (potential agrochemical) |

| Triflusulfuron methyl | 1,3,5-Triazin-2-yl | Sulfonylurea, trifluoroethoxy | Herbicide |

| Metsulfuron methyl | 1,3,5-Triazin-2-yl | Sulfonylurea, methoxy | Herbicide |

Key Differences :

- Core Isomerism : The 1,2,4-triazine isomer in the target compound offers distinct electronic properties compared to 1,3,5-triazines, affecting reactivity and target specificity.

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.